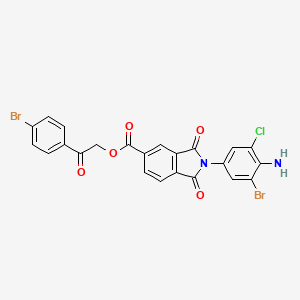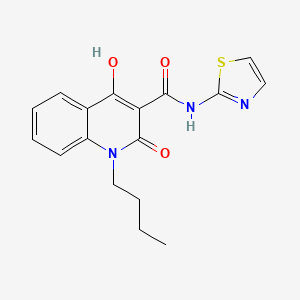phosphonium](/img/structure/B11700178.png)
[5-(Benzylsulfanyl)-2-methyl-1,3-oxazol-4-yl](triphenyl)phosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a methyl group, an oxazole ring, and a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization The benzylsulfanyl group can be introduced through a substitution reaction, where a suitable benzyl halide reacts with a thiol derivative
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under ambient conditions, making them environmentally friendly and cost-effective .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions can produce the corresponding alcohols or amines.
科学的研究の応用
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism by which [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives and triphenylphosphonium compounds. Examples include:
- [5-(METHYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
- [5-(BENZYLSULFANYL)-2-ETHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
Uniqueness
What sets [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C29H25NOPS+ |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
(5-benzylsulfanyl-2-methyl-1,3-oxazol-4-yl)-triphenylphosphanium |
InChI |
InChI=1S/C29H25NOPS/c1-23-30-28(29(31-23)33-22-24-14-6-2-7-15-24)32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22H2,1H3/q+1 |
InChIキー |
QTILLCBVUCKHPW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)SCC2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)
![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)

![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![(3Z)-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11700137.png)
![Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11700153.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11700167.png)

![3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one](/img/structure/B11700174.png)
![Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11700186.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11700189.png)
